molecular formula C10H18N2S B15242354 N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine

N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine

Cat. No.: B15242354
M. Wt: 198.33 g/mol
InChI Key: UWERXOHOMKZDRL-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydropyridine ring, which is a common motif in many biologically active molecules, and a thietan-3-amine group, which adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine and thietan-3-amine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) are commonly used.

    Catalysts and Reagents: Palladium catalysts are often employed in the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors could also be used to optimize the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine involves its interaction with specific molecular targets. The tetrahydropyridine ring can interact with neurotransmitter receptors, while the thietan-3-amine group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is unique due to its combination of a tetrahydropyridine ring and a thietan-3-amine group. This combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H18N2S/c1-12-4-2-9(3-5-12)6-11-10-7-13-8-10/h2,10-11H,3-8H2,1H3

InChI Key

UWERXOHOMKZDRL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)CNC2CSC2

Origin of Product

United States

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